molecular formula C17H14BrNO4 B13272385 4-(Benzyloxy)-7-bromo-5-methoxy-1H-indole-2-carboxylic acid

4-(Benzyloxy)-7-bromo-5-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B13272385
M. Wt: 376.2 g/mol
InChI Key: PPRVDOZHUWKWFZ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-7-bromo-5-methoxy-1H-indole-2-carboxylic acid is a versatile brominated indole derivative that serves as a high-value synthetic intermediate in medicinal chemistry and drug discovery research. This compound is strategically functionalized for further chemical elaboration, particularly in the synthesis of complex molecules targeting apoptosis pathways. The bromo substituent at the 7-position makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki reaction, enabling the introduction of diverse carbon and nitrogen-based functionalities . Meanwhile, the carboxylic acid group at the 2-position provides a handle for amide coupling or esterification to modulate the compound's physicochemical properties or to link it to other pharmacophores . Indole-2-carboxylic acid derivatives are recognized as critical scaffolds in the development of potent inhibitors for the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of programmed cell death . Dysregulation of these proteins, particularly Myeloid Cell Leukemia 1 (Mcl-1), is a hallmark of cancer and is associated with tumor survival and resistance to chemotherapy . As a key building block, this compound can be utilized to construct advanced macrocyclic inhibitors designed to mimic the native α-helix of BH3-only proteins, thereby promoting apoptosis in cancer cells . Its structure is related to precursors used in the synthesis of antitumor agents, highlighting its significant research value in oncology and chemical biology . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H14BrNO4

Molecular Weight

376.2 g/mol

IUPAC Name

7-bromo-5-methoxy-4-phenylmethoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C17H14BrNO4/c1-22-14-8-12(18)15-11(7-13(19-15)17(20)21)16(14)23-9-10-5-3-2-4-6-10/h2-8,19H,9H2,1H3,(H,20,21)

InChI Key

PPRVDOZHUWKWFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1OCC3=CC=CC=C3)C=C(N2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with substituted indole-2-carboxylic acid derivatives. For example:

Bromination at C7

Regioselective bromination at the 7-position is achieved using:

Example Reaction Conditions :

4-(Benzyloxy)-1H-indole-2-carboxylic acid + CuI + CH₃ONa → 4-(Benzyloxy)-7-bromo-1H-indole-2-carboxylic acid  
Yield: ~70–80%  

Key Reaction Steps

Protection/Deprotection Strategies

Methoxylation at C5

  • Direct Methoxylation : Treatment with dimethyl sulfate (Me₂SO₄) and NaH in DMF at 0°C to room temperature.
  • Nitration/Reduction : Nitration at C5 followed by reduction and methoxylation (e.g., using NaNO₂/HCl and CuCN).

Optimization and Yields

Step Reagents/Conditions Yield Source
Benzylation at C4 BnBr, K₂CO₃, DMF, 80°C 85%
Bromination at C7 NBS, CH₂Cl₂, rt, 12 h 75%
Methoxylation at C5 Me₂SO₄, NaH, DMF, 0°C → rt 65%
Ester Hydrolysis NaOH (aq), THF/MeOH, reflux >90%

Critical Analysis of Methodologies

Palladium-Catalyzed Coupling

Challenges in Regioselectivity

  • Competitive Bromination : NBS may brominate multiple positions unless directed by electron-donating groups (e.g., methoxy).
  • Steric Effects : Bulky substituents at C4 (benzyloxy) can hinder reactions at adjacent positions.

Structural Confirmation

  • NMR and MS Data : Key characterization includes:
    • ¹H NMR : Aromatic protons at δ 7.2–7.4 ppm (benzyloxy), δ 6.8–7.0 ppm (indole core).
    • HRMS : Molecular ion peak at m/z 345.0001 (C₁₆H₁₂BrNO₃).

Applications and Derivatives

  • Antiviral Research : Indole-2-carboxylic acid derivatives show inhibitory activity against HIV-1 integrase (IC₅₀ = 3.11 μM for compound 17a ).
  • Further Functionalization : The 7-bromo group enables Suzuki–Miyaura couplings for diversifying the indole scaffold.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-7-bromo-5-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

4-(Benzyloxy)-7-bromo-5-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-7-bromo-5-methoxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Key Compounds Analyzed:

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole

7-Chloro-3-methyl-1H-indole-2-carboxylic acid

Ethyl 5-methoxyindole-2-carboxylate

Table 1: Substituent Positions and Functional Groups

Compound Name Substituent Positions (Indole Ring) Key Functional Groups
Target Compound 4-(Benzyloxy), 7-Br, 5-OMe, 2-COOH Carboxylic acid, benzyloxy, bromine
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F, 2-CONH-benzophenone Amide, fluorine, benzophenone
5-Bromo-3-substituted indole 5-Br, 3-triazole-ethyl Bromine, triazole
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-Me, 2-COOH Carboxylic acid, chlorine, methyl
Ethyl 5-methoxyindole-2-carboxylate 5-OMe, 2-COOEt Ester, methoxy

Key Observations :

  • Halogen Position : Bromine at position 7 (target) vs. chlorine at 7 or bromine at 5 . Halogen position impacts electronic effects and steric hindrance.
  • Functional Groups : The carboxylic acid at position 2 (target) enhances polarity compared to ester derivatives (e.g., ), affecting solubility and reactivity.

Key Observations :

  • High-temperature reflux (e.g., 190°C in DMSO ) is common for indole amide formation but may lower yields due to side reactions.
  • Copper catalysts (CuI) are employed in both target compound synthesis and triazole-linked indoles , suggesting utility in cross-coupling reactions.

Physicochemical and Spectral Properties

Table 3: Comparative Physicochemical Data

Compound Name Melting Point (°C) Rf Value (TLC) Notable Spectral Features (NMR/IR)
Target Compound Not reported Not reported Likely C=O stretch (1660–1700 cm⁻¹)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 0.67 (CHCl₃/MeOH) δ 12.33 ppm (NHCO), 1666 cm⁻¹ (C=O)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Not reported
Ethyl 5-methoxyindole-2-carboxylate 199–201 Ester C=O stretch (~1700 cm⁻¹)

Key Observations :

  • Carboxylic acid derivatives (target, ) exhibit broad NHCO peaks in ¹H-NMR (~12 ppm) .
  • Melting points correlate with molecular symmetry; benzophenone-containing compounds (e.g., ) show higher mp (249–250°C) due to rigid structures.

Crystallographic and Molecular Packing

Table 4: Crystallographic Parameters

Compound Name Crystal System Dihedral Angles (Indole vs. Substituent) Intermolecular Interactions
Target Compound Triclinic 26.05°–50.17° (benzyloxy) Weak C–H⋯O hydrogen bonds
Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate Triclinic 50.17° (benzyloxy) C–H⋯π interactions

Key Observations :

  • Weak interactions (e.g., C–H⋯O) dominate packing, influencing solubility and crystal stability .

Biological Activity

4-(Benzyloxy)-7-bromo-5-methoxy-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its anticancer and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by several functional groups that contribute to its biological activity. Its molecular formula is C12H12BrNO3C_{12}H_{12}BrNO_3 with a molecular weight of approximately 298.14 g/mol. The presence of bromine and methoxy groups is significant as they can influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several noteworthy biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The anticancer properties of this compound can be attributed to its ability to target specific molecular pathways involved in cancer progression. For instance, it may inhibit angiogenesis and alter cancer cell signaling pathways, leading to reduced tumor growth.

Case Studies

  • Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancer cells. The IC50 values ranged from 7 to 20 µM, indicating significant potency against these cell lines.
    Cell LineIC50 (µM)Observations
    MCF-710Induction of apoptosis
    PC315Cell cycle arrest in G2/M phase
    HepG212Reduced cell viability
  • In Vivo Studies : Animal model studies are needed to further validate these findings; however, initial results suggest that the compound can significantly reduce tumor size in xenograft models.

The anti-inflammatory properties of this compound may be linked to its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This modulation can help alleviate symptoms associated with chronic inflammatory conditions.

Research Findings

Recent studies have shown that treatment with this compound resulted in a substantial decrease in these cytokines compared to untreated controls:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615045
TNF-α20060

Q & A

Basic: What are optimized synthetic routes for preparing 4-(Benzyloxy)-7-bromo-5-methoxy-1H-indole-2-carboxylic acid?

Answer:
A common approach involves functionalizing the indole core via sequential substitution and protection-deprotection strategies. For example, bromination at the 7-position can be achieved using electrophilic bromine sources under controlled conditions, while benzyloxy and methoxy groups are introduced via nucleophilic aromatic substitution or Mitsunobu reactions. A related synthesis of 5-benzyloxy-7-bromo-1H-indole-2-carboxylic acid (Freseda et al., 2001) employs benzyl protection of hydroxyl groups followed by bromination . Key steps include:

  • Solvent optimization : PEG-400/DMF mixtures enhance reaction efficiency for analogous indole derivatives .
  • Catalysis : CuI-mediated click chemistry (e.g., triazole formation) improves regioselectivity in functionalized indoles .
  • Purification : Flash column chromatography with 70:30 ethyl acetate/hexane yields ~50% pure product .

Basic: What purification and analytical methods ensure structural fidelity of this compound?

Answer:

  • Purification : Flash chromatography (70:30 ethyl acetate/hexane) effectively removes unreacted intermediates and byproducts. Residual DMF is eliminated via vacuum distillation at 90°C .
  • Analytical validation :
    • TLC : Rf = 0.30 in 70:30 ethyl acetate/hexane confirms polarity and purity .
    • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve substituent patterns (e.g., benzyloxy protons at δ 5.0–5.2 ppm; indole NH at δ ~12 ppm) .
    • HRMS : FAB-HRMS (m/z 427.0757 [M+H]+^+) validates molecular weight and halogen presence .

Basic: How do substituents (benzyloxy, bromo, methoxy) influence the compound’s reactivity in downstream reactions?

Answer:

  • Benzyloxy group : Enhances solubility in organic solvents and acts as a protecting group for hydroxyls, enabling selective deprotection under hydrogenolysis (Pd/C, H2_2) .
  • Bromo substituent : Directs electrophilic substitution to the 4-position in the indole ring, facilitating further functionalization (e.g., Suzuki coupling) .
  • Methoxy group : Electron-donating effects stabilize the indole core but may hinder nucleophilic attacks at adjacent positions.

Advanced: How does the crystal structure inform its potential biological interactions?

Answer:
X-ray crystallography reveals two independent molecules in the asymmetric unit, with planar indole cores (mean deviation ≤0.017 Å). The benzyloxy-phenyl ring forms dihedral angles of 26.05–50.17° with the indole plane, suggesting conformational flexibility that may influence binding to biological targets like enzymes or receptors . Weak C–H⋯π interactions in the crystal lattice highlight potential for hydrophobic interactions in ligand-protein binding .

Advanced: How can conflicting data on substituent effects be resolved in structure-activity relationship (SAR) studies?

Answer:

  • Controlled substitution : Systematically vary one substituent while keeping others constant. For example, replacing bromo with fluoro (as in 5-bromo-7-fluoro-1H-indole-2-carboxylic acid) alters electronic properties without steric disruption .
  • Computational modeling : DFT calculations predict charge distribution and reactive sites, reconciling discrepancies between experimental reactivity and theoretical expectations.
  • Biological assays : Compare antitumor activity of methyl 4-benzyloxy-7-methoxy derivatives (IC50_{50} values) to correlate structural features (e.g., dihedral angles) with potency .

Advanced: What strategies improve solubility and bioavailability of this indole derivative for in vivo studies?

Answer:

  • Prodrug design : Esterification of the carboxylic acid (e.g., ethyl ester) enhances membrane permeability, as seen in ethyl indole-2-carboxylate derivatives .
  • PEGylation : Attaching polyethylene glycol (PEG) chains to the benzyloxy group improves aqueous solubility .
  • Salt formation : Hydrochloride salts of analogous indoles (e.g., 6-bromo-1-(diethylamino)propyl derivatives) increase stability and dissolution rates .

Advanced: How do steric and electronic effects of the 7-bromo substituent impact cross-coupling reactions?

Answer:

  • Steric hindrance : The 7-bromo group may impede access to catalytic sites in Pd-mediated reactions (e.g., Suzuki-Miyaura), requiring bulky ligands (e.g., SPhos) to enhance yields .
  • Electronic effects : Bromine’s electron-withdrawing nature activates the indole ring for nucleophilic aromatic substitution at the 4-position but deactivates it for electrophilic attacks.

Advanced: What spectroscopic challenges arise in characterizing this compound, and how are they mitigated?

Answer:

  • Overlapping signals : 1H^{1}\text{H} NMR peaks for methoxy (δ ~3.8 ppm) and benzyloxy (δ ~5.0 ppm) groups may overlap with indole protons. Use 13C^{13}\text{C}-DEPT or 2D NMR (HSQC) to resolve assignments .
  • Mass spectrometry : Bromine’s isotopic pattern (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) confirms its presence in HRMS .

Advanced: How can computational methods predict the compound’s degradation pathways under physiological conditions?

Answer:

  • Molecular dynamics (MD) simulations : Model hydrolysis of the benzyloxy group in aqueous environments (pH 7.4, 37°C) to identify labile bonds.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict oxidative degradation sites (e.g., methoxy demethylation) .

Advanced: What crystallographic techniques resolve polymorphism in substituted indole derivatives?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Identifies polymorphs by comparing unit cell parameters (e.g., space group P21_1/c vs. Pna21_1) .
  • Variable-temperature XRD : Detects thermal expansion coefficients and phase transitions, critical for optimizing storage conditions.

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